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Compound of Interest

N-(4-chlorophenyl)-2-(2-
Compound Name:
methylphenoxy)acetamide

Cat. No.: B5735526

Get Quote

Introduction & Chemical Context

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide represents a distinct subclass of N-aryl-
2-phenoxyacetamides, a scaffold widely investigated in medicinal and agrochemical research.

Structurally, it combines a lipophilic o-cresol moiety (2-methylphenoxy) linked via an acetamide
bridge to a p-chloroaniline group.

This specific molecular architecture confers unique physicochemical properties:

 Lipophilicity (LogP ~3.5): Facilitates membrane permeation but necessitates careful solvent
selection (DMSO/Ethanol) for biological assays.

» Electrophilic Potential: The amide linkage is stable, but the phenoxy-methyl group is a
potential site for metabolic oxidation (CYP450).

o Pharmacophore Relevance: This scaffold mimics key features of:

o Auxin Herbicides: Similar to MCPA and 2,4-D derivatives.
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o Antimicrobial Agents: Disruptors of bacterial cell wall synthesis or fungal ergosterol

pathways.

o Cytotoxic Agents: Known to interfere with tubulin polymerization or induce apoptosis in

cancer cell lines (e.g., HeLa, MCF-7).

This guide provides a rigorous workflow for the initial biological characterization of this

compound, focusing on Antimicrobial Susceptibility and Mammalian Cytotoxicity, the two most

high-yield screens for this chemical class.

Strategic Assay Selection

To maximize data quality and relevance, we employ a tiered screening approach:

Tier Assay Type Target/Readout Rationale
Phenoxyacetamides
Tier 1 Antimicrobial Bacterial Growth are classic
ier
Susceptibility (MIC) Inhibition (OD600) antimicrobial
scaffolds.

Metabolic Activity

Determines safety

] Mammalian ) ) window (Selectivity
Tier 2 o (Mitochondrial }
Cytotoxicity (MTT) Index) and potential
Reductase) ] o
anticancer activity.
Investigates the
] o o Tubulin specific mode of
Tier 3 Mechanistic Validation o o o
Polymerization action if cytotoxicity is

observed.

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth

Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE

pathogens (e.g., S. aureus, E. coli). This protocol adheres to CLSI guidelines.
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Materials:

e Test Compound: N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide (10 mM stock in
DMSO).

e Media: Mueller-Hinton Broth (MHB), cation-adjusted.
o Organisms:Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
o Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).
o Plate: 96-well clear flat-bottom microplate.
Procedure:
e Inoculum Preparation:
o Culture bacteria overnight in MHB at 37°C.
o Dilute culture to match 0.5 McFarland standard (~1.5 x 10*8 CFU/mL).
o Further dilute 1:100 in MHB to reach a final assay concentration of ~5 x 105 CFU/mL.
e Compound Dilution:
o Prepare a 2-fold serial dilution of the test compound in MHB across the 96-well plate.
o Range: 100 puM to 0.19 uM.
o Final DMSO Concentration: Must remain < 1% (v/v) to avoid solvent toxicity.
* Incubation:

o Add 50 pL of diluted bacterial suspension to each well containing 50 pL of compound
solution.

o Incubate at 37°C for 18—24 hours.

e Readout:
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o Visual inspection for turbidity.

o Absorbance measurement at 600 nm (OD600) using a microplate reader.

o Data Analysis:

o MIC Definition: The lowest concentration with no visible growth (OD600 < 0.1).

Protocol B: Mammalian Cytotoxicity Screening (MTT
Assay)

Objective: Evaluate the antiproliferative effect on human cancer cell lines (e.g., HeLa or MCF-
7) and normal fibroblasts (e.g., NIH/3T3) to calculate the Selectivity Index (SI).

Materials:
e Cells: HeLa (Cervical cancer), NIH/3T3 (Murine fibroblast).

o Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5
mg/mL in PBS).

e Media: DMEM supplemented with 10% FBS.
Procedure:
e Seeding:
o Seed cells at 5,000 cells/well in 96-well plates.
o Incubate for 24 hours at 37°C, 5% CO2 for attachment.
e Treatment:

o Replace media with fresh media containing the test compound (Serial dilutions: 100 uM —
0.1 uM).

o Include Vehicle Control (0.5% DMSOQO) and Positive Control (Doxorubicin).

o Incubate for 48 hours.
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o MTT Addition:
o Add 20 pL of MTT solution to each well.
o Incubate for 3—4 hours at 37°C until purple formazan crystals form.
 Solubilization:
o Remove media carefully.
o Add 150 pL DMSO to dissolve crystals.
o Shake plate for 10 minutes.
e Readout:
o Measure absorbance at 570 nm (Reference: 630 nm).
Data Calculation:
o |C50: Calculate using non-linear regression (Sigmoidal dose-response).

Visualizing the Screening Workflow

The following diagram illustrates the decision matrix for advancing the compound through the
screening cascade.
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Compound Synthesis:

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide

Solubility Check
(DMSO/PBS)

Tier 1: Antimicrobial Screen Tier 2: Cytotoxicity Screen
(MIC Determination) (MTT Assay - HeLa/NIH3T3)

IC50 (Cancer) < 10 pM
& Sl >107?

Lead: Antimicrobial Agent Low Potency / Toxic Lead: Anticancer Agent
(Proceed to MoA: Cell Wall) (Structure Optimization) (Proceed to MoA: Tubulin)

Click to download full resolution via product page

Caption: Decision matrix for classifying N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
based on Tier 1 & 2 assay results.

Mechanistic Insight: Tubulin Polymerization

If the compound shows significant cytotoxicity (IC50 < 10 uM) against cancer lines, the
structural similarity to colchicine-site binders (via the bi-aryl ether motif) suggests Tubulin
Polymerization Inhibition as a likely mechanism.

Hypothesis: The p-chlorophenyl and o-tolyl rings may occupy the hydrophobic pockets of

-tubulin, preventing microtubule assembly.
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Caption: Proposed Mechanism of Action (MoA) for cytotoxic phenoxyacetamides via tubulin

inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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